molecular formula C18H21NO4S B2993949 3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid CAS No. 861207-56-9

3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid

Cat. No. B2993949
CAS RN: 861207-56-9
M. Wt: 347.43
InChI Key: ISMSMRLMDHRZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, also known as GW 501516, is a synthetic drug that was initially developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the bodybuilding and athletic communities due to its ability to enhance endurance and performance. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks and unfair advantages.

Scientific Research Applications

GABA B Receptor Antagonists

  • A study describes the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds as potential GABA B receptor antagonists. These compounds, including the chlorinated acids, were found to be weak specific antagonists of GABA at the GABAB receptor, with varying strengths (Abbenante, Hughes, & Prager, 1997).

Synthetic Routes for Derivatives

  • Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives highlighted several strategies for imination of key sulfoxide compounds. These derivatives exhibited interesting conformational properties in solution, indicating potential applications in material science (Tye & Skinner, 2002).

Functionalized Polysulfone for Fuel Cells

  • A novel functionalized polysulfone with high local density of sulfonic acid groups was synthesized for application in proton exchange membrane fuel cells. The study found improved proton conductivity and overall performance, suggesting its potential in energy-related applications (Ting et al., 2020).

Enantioselective Syntheses in Pharmacology

  • Enantioselective syntheses of certain non-steroidal anti-inflammatory drugs (NSAIDs) were achieved, highlighting the role of stereochemistry in pharmaceutical applications (Hamon, Massy-Westropp, & Newton, 1995).

Antimicrobial Heterocyclic Compounds

  • The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for potential use as antimicrobial agents was explored, revealing several compounds with promising results (Darwish et al., 2014).

Renewable Building Block for Materials Science

  • Phloretic acid, a naturally occurring phenolic compound, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential in materials science applications (Trejo-Machin et al., 2017).

properties

IUPAC Name

3-(benzenesulfonamido)-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13(2)14-8-10-15(11-9-14)17(12-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h3-11,13,17,19H,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSMRLMDHRZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.